![molecular formula C21H21BrN2O B298593 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine is a chemical compound that belongs to the family of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine in lab experiments has several advantages, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and instability under certain conditions may pose challenges during experimentation.
Zukünftige Richtungen
There are several future directions for research on 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and inflammation.
2. Developing novel formulations and delivery methods to improve its solubility and stability.
3. Exploring its mechanism of action and identifying its molecular targets.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Studying its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Synthesemethoden
The synthesis of 4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine involves the reaction between 4-bromo-2-(4-methylphenyl)-1H-pyrrole and 4-(morpholin-4-yl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine has shown potential applications in various areas of scientific research. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties and has shown promising results in preclinical studies.
Eigenschaften
Molekularformel |
C21H21BrN2O |
---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
4-[4-[2-(4-bromophenyl)-5-methylpyrrol-1-yl]phenyl]morpholine |
InChI |
InChI=1S/C21H21BrN2O/c1-16-2-11-21(17-3-5-18(22)6-4-17)24(16)20-9-7-19(8-10-20)23-12-14-25-15-13-23/h2-11H,12-15H2,1H3 |
InChI-Schlüssel |
BPHHJDJJURQHAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.